N-(1-METHYLPIPERIDIN-4-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-(1-METHYLPIPERIDIN-4-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(1-METHYLPIPERIDIN-4-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE, typically involves ring-forming multicomponent reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often utilizes large-scale condensation reactions. The Gewald reaction, for example, involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHYLPIPERIDIN-4-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
N-(1-METHYLPIPERIDIN-4-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(1-METHYLPIPERIDIN-4-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-methyl-N-(1-methylpiperidin-4-yl)-4-phenylthiazole-5-carboxamide
- N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
- N-(4-fluorophenylethyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness
N-(1-METHYLPIPERIDIN-4-YL)-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-19-10-8-14(9-11-19)18-17(20)16-12-13-6-4-2-3-5-7-15(13)21-16/h12,14H,2-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFRLRMGOOIFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC3=C(S2)CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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